6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride

Catalog No.
S3676127
CAS No.
88040-92-0
M.F
C10H11ClO3S
M. Wt
246.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chlorid...

CAS Number

88040-92-0

Product Name

6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride

IUPAC Name

6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride

Molecular Formula

C10H11ClO3S

Molecular Weight

246.71 g/mol

InChI

InChI=1S/C10H11ClO3S/c1-14-9-5-7-3-2-4-8(7)6-10(9)15(11,12)13/h5-6H,2-4H2,1H3

InChI Key

SJOLEHYHMOBNIB-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CCCC2=C1)S(=O)(=O)Cl

Canonical SMILES

COC1=C(C=C2CCCC2=C1)S(=O)(=O)Cl

6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride is a chemical compound characterized by its sulfonyl chloride functional group attached to a methoxy-substituted indene structure. Its molecular formula is C10H11ClO3S, and it has a molecular weight of approximately 246.71 g/mol. The compound exhibits a melting point range of 45-50 °C and a boiling point of 322.1 °C at 760 mmHg, with a density of 1.396 g/cm³ . This compound is classified as corrosive, with appropriate safety precautions required during handling due to its potential hazards .

  • Chlorosulfonyl group: Sulfonyl chlorides can be corrosive and react with water to release hydrochloric acid fumes. Standard precautions for handling corrosive chemicals should be followed [].
Typical for sulfonyl chlorides, including:

  • Nucleophilic Substitution: The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamides or other derivatives.
  • Acid-Base Reactions: The compound can act as an acid in reactions with bases, facilitating the formation of sulfonate esters.
  • Condensation Reactions: It can undergo condensation reactions with alcohols or amines to form corresponding sulfonamides or esters.

Research indicates that derivatives of 6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride exhibit significant biological activity. Notably, it has been explored for its potential as a retinoic acid receptor alpha agonist, which suggests applications in modulating gene expression and influencing cellular differentiation. Additionally, compounds derived from this structure have shown promise in antimicrobial and antioxidant activities, contributing to their therapeutic potential in treating various diseases.

The synthesis of 6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride typically involves the following methods:

  • Starting Materials: The synthesis often begins with commercially available indene derivatives.
  • Sulfonation: The introduction of the sulfonyl group can be achieved through sulfonation reactions using chlorosulfonic acid or sulfur trioxide.
  • Methoxylation: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Chlorination: Finally, chlorination is performed to yield the sulfonyl chloride form .

6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds, including potential drugs targeting various receptors and pathways.
  • Organic Synthesis: The compound is utilized in organic synthesis for creating complex molecules due to its reactive functional groups.
  • Material Science: Its derivatives are explored for developing new materials with specific properties due to the presence of the sulfonyl chloride group .

Studies have demonstrated that 6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride interacts with biological targets such as carbonic anhydrase II. This interaction suggests its potential use in drug design aimed at inhibiting this enzyme, which plays a crucial role in various physiological processes. Additionally, research on its derivatives has indicated possible insecticidal activities, expanding its scope beyond pharmaceutical applications.

Several compounds share structural similarities with 6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chlorideC10H11ClO3SSimilar structure; used as an intermediate in synthesis
Indane-5-sulfonyl chlorideC9H9ClO2SLacks methoxy group; used in various organic syntheses
6-Methoxyindole derivativesC9H10N2OExhibits different biological activities; used in medicinal chemistry

These compounds highlight the unique features of 6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride, particularly its methoxy substitution and sulfonyl chloride functionality that enhance its reactivity and biological activity profile.

XLogP3

2.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 04-15-2024

Explore Compound Types